Ethyl 1-benzoylpiperidine-4-carboxylate
Overview
Description
Ethyl 1-benzoylpiperidine-4-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential pharmacological activities. Piperidine derivatives have been synthesized and evaluated for various biological activities, including anti-acetylcholinesterase activity, which is relevant in the context of antidementia agents , and inhibition of stearoyl-CoA desaturase-1, which is associated with plasma triglyceride-lowering effects .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions that introduce different functional groups to the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives includes the introduction of a benzoyl group and has been shown to result in compounds with significant anti-acetylcholinesterase activity . Similarly, the synthesis of benzoylpiperidine-based stearoyl-CoA desaturase-1 inhibitors involves the optimization of the benzoylpiperidine structure to achieve potent inhibitory activity .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various spectroscopic methods, such as IR, NMR, and X-ray diffraction. These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which allow for the introduction of different substituents and the formation of new compounds with potential biological activities. For example, the reactivity of ethyl 8-amino-6-methyl-2,3-dihydro-4H-1-benzopyran-2-carboxylate has been explored to provide a constrained template for introducing functionalities in specific spatial orientations . Additionally, the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates demonstrates high regioselectivity in alkylation and acylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperidine ring. These properties are crucial for the compound's suitability as a drug candidate, affecting its bioavailability and pharmacokinetics. Theoretical calculations, such as density functional theory, can be used to predict these properties and guide the design of new compounds .
Scientific Research Applications
1. Enzymatic Resolution in Drug Production
Ethyl 1,4-benzodioxan-2-carboxylate, a derivative of Ethyl 1-benzoylpiperidine-4-carboxylate, is utilized as an intermediate in the production of the drug doxazosin mesylate. The compound undergoes a lipase-catalyzed transesterification reaction, achieving high enantioselectivity towards its S-enantiomer, which is crucial in drug synthesis (Kasture et al., 2005).
2. Synthesis and Bioactivity of Piperidine Derivatives
Research demonstrates the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which includes compounds related to Ethyl 1-benzoylpiperidine-4-carboxylate. These derivatives have shown significant anti-acetylcholinesterase (anti-AChE) activity, indicating potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
3. Prodrug Activation in Cancer Treatment
Compounds structurally similar to Ethyl 1-benzoylpiperidine-4-carboxylate are synthesized as prodrugs, such as 4-[bis[2-(mesyloxy)ethyl]amino]benzoyl-L-glutamic acid. These prodrugs are designed to be activated to their corresponding nitrogen alkylating agents at tumor sites, showing potential as anticancer agents (Springer et al., 1990).
4. Synthesis of 5-HT1A Receptor-Biased Agonists
Derivatives of Ethyl 1-benzoylpiperidine-4-carboxylate have been tested as 5-HT1A receptor-biased agonists. Compounds like 1-(1-benzoylpiperidin-4-yl)methanamine derivatives showed selective activation of different signaling pathways, indicating potential for therapeutic applications with reduced side effects (Sniecikowska et al., 2020).
5. Synthesis of Diversified Chemical Structures
Ethyl 1-benzoylpiperidine-4-carboxylate derivatives are synthesized for various applications, including the formation of highly functionalized tetrahydropyridines and other complex chemical structures, showcasing its versatility in synthetic organic chemistry (Zhu et al., 2003).
Safety And Hazards
According to the safety data sheet, Ethyl 1-benzoylpiperidine-4-carboxylate should not be used for food, drug, pesticide, or biocidal product use . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
properties
IUPAC Name |
ethyl 1-benzoylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCFZMHWBAFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352846 | |
Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzoylpiperidine-4-carboxylate | |
CAS RN |
136081-74-8 | |
Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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